3,3-Dimethylheptane
Description
Contextualization of Branched Alkanes in Contemporary Hydrocarbon Chemistry
Branched alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2, similar to their linear counterparts, but featuring alkyl groups attached to the main carbon chain hmdb.cawikipedia.org. This branching introduces structural complexity that differentiates them from straight-chain alkanes, leading to distinct physical and chemical behaviors libretexts.orglibretexts.orgbritannica.com. The study of branched alkanes is crucial in contemporary hydrocarbon chemistry for several reasons. They are significant components of fuels, impacting combustion efficiency and octane (B31449) ratings smolecule.com. Their presence and distribution in petroleum are also key aspects of petroleum geochemistry . Furthermore, branched alkanes serve as valuable models for understanding structure-property relationships, reaction mechanisms, and inter molecular forces in saturated hydrocarbon systems. The IUPAC nomenclature system provides a standardized method for naming these branched structures, ensuring clarity in scientific communication libretexts.orglibretexts.org.
Significance of 3,3-Dimethylheptane as a Model Compound for Investigating Alkane Properties and Reactivity
This compound, a branched alkane with the molecular formula C9H20, holds particular significance as a model compound in advanced hydrocarbon research. Its structure features a heptane (B126788) backbone with two methyl groups attached to the third carbon atom vaia.comvaia.com. This specific branching pattern, including a quaternary carbon center, imparts unique steric and electronic effects that influence its physical properties and chemical reactivity in ways distinct from linear or less branched isomers .
Studying this compound allows researchers to investigate the impact of branching at a specific position on various alkane properties, such as boiling point, density, and solubility chemicalbook.com. Its defined structure makes it a useful reference compound in analytical techniques like gas chromatography and mass spectrometry for identifying and quantifying hydrocarbons in complex mixtures . Moreover, its reactivity, particularly in processes like combustion, halogenation, and cracking, provides insights into the mechanisms of alkane transformations under different conditions . The presence of the quaternary carbon center also makes it an interesting subject for studying steric hindrance effects on reaction pathways.
Overview of Current Research Trajectories and Open Questions Pertaining to this compound
Current research involving this compound spans several areas. Its physical properties, including boiling point, density, refractive index, and solubility, continue to be characterized and utilized in various applications chemicalbook.comtcichemicals.com.
| Property | Value | Source |
| Molecular Formula | C9H20 | nih.gov |
| Molecular Weight | 128.25 g/mol | nih.gov |
| Boiling Point | 137 °C | chemicalbook.comtcichemicals.com |
| Density (20/20) | 0.73 g/cm³ | chemicalbook.comtcichemicals.com |
| Refractive Index | 1.4070-1.4090 | chemicalbook.com |
| Water Solubility | 302.8 µg/L (temperature not stated) | chemicalbook.com |
| LogP | 5.172 | chemicalbook.com |
| Flash Point | 23 °C | chemicalbook.comtcichemicals.com |
Research also focuses on its behavior in chemical reactions. Studies have investigated its reactions with ions, such as H3O+, in the gas phase to understand reaction kinetics and product formation, revealing that it primarily produces the (M-H)+ product rsc.org. Conformational analysis using spectroscopic methods like Infrared and Raman spectroscopy, aided by computational methods like molecular mechanics calculations, has been employed to understand its structural preferences and the presence of different conformers tandfonline.com.
Open questions and ongoing research trajectories include further detailed investigations into its reaction mechanisms under various catalytic and environmental conditions. Understanding its fate and transport in different environmental matrices, particularly concerning its solubility and potential for biodegradation, remains an area of interest . Research into efficient and selective synthesis methods for this compound and other branched alkanes is also relevant for industrial applications and fundamental research . The role of branched alkanes like this compound in complex mixtures, such as fuels and environmental samples, and their interactions with other compounds are also subjects of ongoing study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-7-8-9(3,4)6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAKDOXCVSMKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074709 | |
| Record name | Heptane, 3,3-dimethyl- | |
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Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like petroleum; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethylheptane | |
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CAS No. |
4032-86-4 | |
| Record name | 3,3-Dimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4032-86-4 | |
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| Record name | Heptane, 3,3-dimethyl- | |
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| Record name | Heptane, 3,3-dimethyl- | |
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| Record name | 3,3-dimethylheptane | |
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Synthetic Methodologies and Route Optimization for 3,3 Dimethylheptane
Alkylation Approaches in 3,3-Dimethylheptane Synthesis
The direct construction of the this compound carbon skeleton can be achieved through several established alkylation methods in organic chemistry. These approaches involve the formation of a key carbon-carbon bond at a quaternary center.
Grignard Reagents: A primary method for creating tertiary alcohols, which can be precursors to alkanes, involves the use of Grignard reagents. wikipedia.orgmt.com For the synthesis of a this compound precursor, one could envision the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 3,3-dimethyl-2-pentanone (B1585287). The resulting tertiary alcohol, 3,3-dimethylheptan-4-ol, could then be deoxygenated to yield the target alkane. nih.gov The Grignard reaction is highly effective for creating sterically hindered carbon centers. leah4sci.com The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com
Organocuprate Reagents (Gilman Reagents): Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are softer nucleophiles than Grignard reagents and are particularly effective in Sₙ2 reactions with alkyl halides to form carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com A potential synthesis for this compound could involve the reaction of lithium diethylcuprate with 3,3-dimethyl-1-halopentane. Alternatively, reacting a lithium di(tert-pentyl)cuprate with an ethyl halide could also theoretically form the desired structure. Organocuprate reactions are known for their high efficiency in coupling reactions. chem-station.comillinois.edu
Wurtz Reaction: The Wurtz reaction is a classic coupling method where two alkyl halides are treated with sodium metal to form a higher alkane. byjus.comwikipedia.org While it is a foundational reaction for alkane synthesis, its utility for producing asymmetrical alkanes like this compound from two different alkyl halides is limited due to the formation of a mixture of products. organic-chemistry.orggeeksforgeeks.org For instance, reacting 1-halopropane and a 3-halo-3-methylpentane with sodium would likely yield not only this compound but also hexane (B92381) and 3,3,4,4-tetramethylhexane. Due to these low yields and lack of selectivity, the Wurtz reaction is generally not the preferred method for synthesizing specific, unsymmetrical alkanes. iitk.ac.in
Catalytic Isomerization Strategies for Branched Heptanes, Including this compound
In the petroleum industry, increasing the octane (B31449) number of gasoline fractions is crucial, and this is often achieved by converting linear alkanes into more desirable branched isomers through catalytic isomerization. manchester.ac.uk The hydroisomerization of n-heptane is a key process that produces a mixture of branched C7 isomers, including various dimethylpentanes and methylhexanes, and potentially this compound.
The process typically employs bifunctional catalysts, which possess both acidic and metallic sites. mdpi.com The acidic function, often provided by zeolites such as HZSM-5, USY, or mordenite, catalyzes the skeletal rearrangement via carbocation intermediates. nefthim.com The metallic function, usually a noble metal like platinum (Pt), is responsible for hydrogenation and dehydrogenation steps. manchester.ac.ukaip.org
Research has shown that catalyst composition and reaction conditions significantly influence the conversion of n-heptane and the selectivity towards different isomers. For example, studies on Pt-loaded zeolite catalysts have demonstrated that factors like the Si/Al ratio, pore architecture, and the balance between metal and acid sites are critical for catalyst activity, selectivity, and stability over time. researchgate.net The formation of multi-branched isomers is thermodynamically favored at lower temperatures, but cracking reactions become more prominent at the higher temperatures often required for catalyst activity. nefthim.com
The product distribution from n-heptane isomerization is complex. While the primary products are typically monomethylated and dimethylated alkanes, the specific yield of this compound is dependent on achieving the correct balance of catalytic functions to favor the formation of the quaternary carbon center without promoting excessive cracking to lighter hydrocarbons. mdpi.comnefthim.com
| Catalyst | Temperature (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Key Findings | Reference |
| 0.5%Pt/STiO₂ | 230 | 62.2 | - | Sulfided catalyst showed high conversion due to increased acidity. | aip.org |
| 0.5% Pt/TiO₂ | 230 | - | 92.4 | Unsulfided catalyst showed high selectivity for isomers. | aip.org |
| (1wt% Pt & 1wt% Zr)/HY-Zeolite | 275 | 74.2 | 78.8 | Bimetallic catalyst with Zr improved activity and selectivity. | rdd.edu.iq |
| 0.75 wt.% Pt on HY-HZSM-5 | 350 | - | ~78.7 | Optimal Pt loading for maximizing isomer production. | mdpi.com |
| MoO₃ on MSN, HZSM-5, MCM-41 | 350 | Varies | Varies | MoO₃/HZSM-5 showed the highest conversion (85.2%) and isomer selectivity (91.1%). | researchgate.net |
Note: The selectivity reported is generally for the total isomerate fraction (all branched isomers) rather than specifically for this compound, as detailed breakdowns are often proprietary or not fully reported in the literature.
Specialized Indirect Synthetic Routes for this compound Precursors
Indirect routes offer a more controlled, albeit multi-step, approach to synthesizing this compound. These methods typically involve the synthesis of a functionalized precursor with the correct carbon framework, which is then converted to the final alkane. A common strategy is the synthesis of a tertiary alcohol followed by its deoxygenation.
A logical precursor for this compound is 3,3-dimethylheptan-4-ol . nih.gov This alcohol can be synthesized via a Grignard reaction between an appropriate ketone and an organomagnesium halide. For instance, the reaction of 3,3-dimethyl-2-pentanone with ethylmagnesium bromide or the reaction of pentan-3-one with a tert-pentylmagnesium halide would lead to the desired tertiary alcohol after aqueous workup. youtube.com
Once the precursor alcohol is obtained, it must be converted to the alkane. This is typically a two-step process:
Dehydration: The alcohol is dehydrated to an alkene (or a mixture of alkene isomers) using an acid catalyst such as sulfuric acid or phosphoric acid, or by converting the alcohol to a good leaving group (like a tosylate) followed by elimination.
Hydrogenation: The resulting alkene is then catalytically hydrogenated using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere to yield the saturated alkane, this compound.
This indirect approach, while longer, provides excellent control over the final structure, avoiding the mixture of isomers often produced in catalytic isomerization processes. nist.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,3 Dimethylheptane
Fundamental Reaction Pathways of Branched Alkanes: Substitution and Oxidation Mechanistic Studies
Alkanes, including branched ones like 3,3-dimethylheptane, typically undergo reactions such as substitution and oxidation under appropriate conditions. Substitution reactions often proceed via a free radical mechanism, particularly with halogens in the presence of UV light or heat organicmystery.comsavemyexams.comsavemyexams.comlibretexts.orgchemrevise.org. The mechanism involves initiation (formation of halogen radicals), propagation (hydrogen abstraction from the alkane and reaction with the halogen molecule), and termination steps savemyexams.comsavemyexams.comlibretexts.orgchemrevise.org.
For branched alkanes, the reactivity of hydrogen atoms towards radical substitution follows the order tertiary > secondary > primary organicmystery.com. In this compound, the hydrogen atoms are located on primary carbons (C1, C6, C7, and the methyl groups on C3), secondary carbons (C5), and a tertiary carbon (C4). The quaternary carbon (C3) has no hydrogen atoms. Consequently, in a radical halogenation reaction, hydrogen abstraction is most likely to occur from the tertiary carbon (C4), leading to the formation of a more stable tertiary alkyl radical. Substitution at the secondary carbon (C5) would be less favored but still possible, while substitution at the primary carbons would be the least likely. This regioselectivity influences the distribution of halogenated products.
Oxidation of alkanes can occur through various pathways, including combustion, autooxidation, and catalytic oxidation vaia.comalgoreducation.com. Complete combustion yields carbon dioxide and water chemrevise.orgvaia.com. Incomplete combustion can produce carbon monoxide and soot chemrevise.orgvaia.com. Autooxidation is a slower process occurring at moderate temperatures, leading to the formation of oxygenated products such as alcohols, ketones, and carboxylic acids vaia.comalgoreducation.com. Branched alkanes tend to oxidize faster than their linear counterparts, and the molecular structure influences the reaction rate vaia.comalgoreducation.comresearchgate.net. Studies on the oxidation of branched alkanes indicate that the presence of alkyl branches can affect the ability to undergo autooxidation and influence the decomposition of intermediate products copernicus.org. While specific oxidation mechanisms for this compound were not detailed in the search results, general alkane oxidation involves complex radical chain mechanisms academie-sciences.fr. The presence of tertiary C-H bonds in this compound (at C4) would likely be more susceptible to oxidation than primary or secondary C-H bonds academie-sciences.fr.
Carbocation Rearrangements and Intermediate Formation in Derivatized this compound Systems
Carbocation rearrangements are common in organic chemistry, particularly in reactions involving the formation of carbocation intermediates, such as SN1 and E1 reactions slideshare.netlibretexts.orgorganicchemistrytutor.compharmaguideline.com. These rearrangements involve the migration of a hydride ion or an alkyl group to a neighboring positively charged carbon atom, resulting in the formation of a more stable carbocation slideshare.netlibretexts.orgorganicchemistrytutor.compharmaguideline.comyoutube.com. The stability of carbocations follows the general trend: tertiary > secondary > primary slideshare.netorganicchemistrytutor.com.
In derivatized this compound systems where a carbocation is formed, rearrangement could potentially occur if a more stable carbocation can be generated through a 1,2-hydride or 1,2-alkyl shift libretexts.orgorganicchemistrytutor.com. For instance, if a secondary carbocation were formed adjacent to the quaternary carbon (C3) or the tertiary carbon (C4), a rearrangement could lead to a more stable tertiary carbocation. An alkyl shift (specifically a methyl shift from C3) could also occur if it leads to a more stable carbocation elsewhere in the molecule. While the principles of carbocation rearrangements are well-established for branched systems youtube.combyjus.comchemistrysteps.comacs.orgscribd.com, specific studies detailing rearrangements in derivatized this compound were not found in the provided search results.
Gas-Phase Ion-Molecule Reactions Involving this compound: Interactions with H3O+, NO+, O2+•, and O-• Ions
Gas-phase ion-molecule reactions play a significant role in various environments, including mass spectrometry and atmospheric chemistry. Studies using techniques like selected ion flow tube mass spectrometry (SIFT-MS) have investigated the reactions of various ions, including H3O+, NO+, O2+•, and O-•, with alkanes scribd.comresearchgate.net.
General reaction pathways observed for alkanes with these ions include:
H3O+: While proton transfer might be expected, studies show that H3O+ ions can form fragment product ions with alkanes scribd.com.
NO+: Reactions with NO+ ions can involve hydride ion transfer scribd.com.
O2+•: O2+• ions can undergo charge transfer with alkanes, followed by fragmentation scribd.comresearchgate.net.
O-•: Reactions with O-• ions can lead to various products, although specific details for alkanes were less prominent in the provided snippets compared to the other ions.
While these studies provide general insights into the reactivity of alkanes with these ions scribd.comresearchgate.net, specific experimental data on the gas-phase ion-molecule reactions involving this compound with H3O+, NO+, O2+•, and O-• ions were not identified in the search results. The fragmentation patterns and reaction channels would be dependent on the specific structure of this compound, but the general types of reactions observed for other alkanes would likely apply.
Mechanistic Investigations of Addition Reactions to Unsaturated Precursors of this compound
Branched alkanes like this compound are typically synthesized through various routes, including the hydrogenation of unsaturated precursors or isomerization of linear alkanes plymouth.ac.uk. Addition reactions to alkenes or alkynes are fundamental methods for forming saturated hydrocarbons github.iowou.edustudypug.comscienceready.com.aucuny.edu.
Hydrogenation, the addition of hydrogen across a carbon-carbon double or triple bond, is a common method to convert unsaturated hydrocarbons into alkanes github.iowou.eduscienceready.com.aucuny.edu. This reaction typically requires a catalyst, such as platinum, palladium, or nickel github.ioscienceready.com.au. For example, the catalytic hydrogenation of a suitably substituted alkene or alkyne could yield this compound.
Other addition reactions to unsaturated precursors include halogenation (addition of halogens), hydrohalogenation (addition of hydrogen halides), and hydration (addition of water) wou.eduscienceready.com.au. These reactions involve the breaking of the pi bond in the unsaturated system and the formation of new sigma bonds wou.eduscienceready.com.au. The regiochemistry of these additions often follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide or hydroxyl group adds to the more substituted carbon, often proceeding through a carbocation intermediate scienceready.com.au.
While the general mechanisms of these addition reactions are well-understood scienceready.com.auuwindsor.camasterorganicchemistry.com, specific mechanistic investigations detailing the addition reactions to particular unsaturated precursors designed to synthesize this compound were not found within the scope of the search results. The synthesis of branched alkanes can also involve carbon-carbon bond formation reactions like aldol (B89426) addition or Wittig reactions, followed by reduction plymouth.ac.uk. Catalytic methods, such as catalytic hydrogenation and isomerization, are employed to improve selectivity in the synthesis of branched alkanes .
Computational Chemistry and Advanced Theoretical Studies of 3,3 Dimethylheptane
Conformational Analysis and Potential Energy Surface Mapping of 3,3-Dimethylheptane
The flexibility of alkane chains leads to the existence of multiple spatial arrangements, known as conformers. Conformational analysis aims to identify these stable structures and determine their relative energies and populations. For this compound, the presence of a quaternary carbon at the 3 position introduces significant steric interactions that influence its conformational preferences.
Molecular Mechanics and Force Field Calculations for Conformer Identification
Molecular mechanics (MM) methods, utilizing empirical force fields, are commonly employed for the initial exploration of the conformational space of molecules, particularly larger ones like substituted heptanes. These calculations estimate the potential energy of a given molecular geometry based on parameters derived from experimental data and quantum mechanical calculations on smaller molecules. For this compound, molecular mechanics calculations have indicated the probable presence of multiple conformers. One study suggested the existence of as many as eleven possible conformers based on these calculations, with predicted concentrations ranging from 2% to 33%. researchgate.nettandfonline.comtandfonline.com These calculations provide structural parameters and estimated heats of formation for the identified conformers. tandfonline.comtandfonline.com
Quantum Chemical Investigations: Density Functional Theory (DFT) and Ab Initio Approaches
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, offer a more rigorous treatment of electronic structure and are valuable for refining the energies and geometries of conformers identified by molecular mechanics. While general applications of DFT and ab initio methods to hydrocarbons are widespread for determining molecular structures, relative energies, and transition states between conformers, specific detailed studies focusing on the complete conformational analysis of this compound using these high-level quantum chemical methods were not extensively detailed in the provided search results. These methods would typically involve optimizing the geometry of various starting conformers and calculating their relative energies to map the potential energy surface more accurately than molecular mechanics alone.
Analysis of Torsional Dynamics and Intramolecular Interactions Influencing Conformations
The conformational landscape of this compound is shaped by the rotation around its carbon-carbon single bonds, referred to as torsional dynamics. Intramolecular interactions, such as steric repulsion between non-bonded atoms and attractive van der Waals forces, play a significant role in determining the relative stability of different conformers. For branched alkanes, gauche interactions between alkyl groups on adjacent carbons are particularly important in influencing torsional barriers and the population distribution of conformers. While specific computational data detailing the torsional energy profiles or a comprehensive analysis of intramolecular interactions for each bond in this compound were not prominently featured in the search results, these factors are generally analyzed using computational methods to understand the dynamic behavior and preferred conformations of the molecule. Experimental techniques like infrared and Raman spectroscopy, when combined with normal coordinate calculations based on theoretical models, can provide experimental verification of the presence and relative populations of different conformers by comparing calculated and observed vibrational frequencies. researchgate.nettandfonline.comtandfonline.com In the case of this compound, spectroscopic studies supported the presence of a smaller number of conformers (three) compared to the eleven predicted by molecular mechanics calculations alone. researchgate.nettandfonline.com
Electronic Structure and Bonding Analysis in this compound
Understanding the electronic structure and bonding within this compound provides insights into its stability and reactivity. Computational methods can probe the distribution of electron density and the nature of chemical bonds.
Natural Bond Orbital (NBO) Analysis of σ → σ Delocalization Effects*
Natural Bond Orbital (NBO) analysis is a method used to describe the bonding in terms of localized two-center bonds, lone pairs, and core electrons, and to analyze delocalization effects. uni-muenchen.de In alkanes, σ → σ* (sigma to sigma antibonding) delocalization, also known as hyperconjugation, is an important phenomenon where electron density from a filled sigma bonding orbital is donated into an adjacent empty sigma antibonding orbital. This interaction contributes to the stability of the molecule and influences bond lengths and angles. NBO analysis can quantify the strength of these delocalization interactions by calculating the second-order perturbation energy associated with the transfer of electron density. While NBO analysis is a standard tool in computational chemistry for studying bonding in organic molecules, specific detailed NBO analysis results for this compound were not found in the provided search results. Applying NBO analysis to this compound would typically involve examining the interactions between C-C and C-H sigma bonds and adjacent antibonding orbitals, particularly around the branched quaternary carbon, to understand the extent of hyperconjugative stabilization.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) in Characterizing C-C and C-H Bonds
The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are theoretical tools used to analyze the electron density distribution in a molecule to gain insights into the nature of its chemical bonds and atomic charges. QTAIM partitions the molecular electron density into atomic basins and characterizes chemical bonds by the presence of bond critical points (BCPs) between atoms. Properties of the electron density at the BCP, such as its value and Laplacian, provide information about the strength and character of the bond. ELF is a measure of the likelihood of finding an electron pair in a particular region of space, allowing for the visualization of core electron pairs, bonding pairs, and lone pairs, and providing a qualitative understanding of electron localization. Applying QTAIM and ELF to this compound would enable a detailed characterization of the C-C and C-H bonds, revealing information about their polarity, covalent character, and the distribution of electron density around the quaternary carbon and the surrounding alkyl chains. However, specific results from QTAIM or ELF analyses of this compound were not present in the provided search results. These methods are valuable for a deeper understanding of the electronic structure beyond simple Lewis structures and can help explain subtle differences in bonding within different conformers or compared to other alkane isomers.
Theoretical Models Explaining the Stability of Branched Alkane Isomers, Including Protobranching Hypotheses
The observation that branched alkane isomers are generally more stable than their linear counterparts has been a long-standing topic of interest in theoretical chemistry chemistryviews.orgopenochem.orgacs.orgnih.gov. This phenomenon, often referred to as the "alkane branching effect," is evident when comparing the heats of combustion of isomers; branched alkanes typically exhibit lower heats of combustion, indicating greater stability openochem.org. For instance, neopentane, a highly branched isomer of pentane, has a lower heat of combustion than n-pentane, suggesting higher stability openochem.org. Similarly, 2,2-dimethylbutane (B166423) shows the lowest heat of combustion among hexane (B92381) isomers, indicating it is the most stable openochem.org.
Various theoretical models have been proposed to explain this enhanced stability. Early explanations, such as that by Pitzer and Catalano, suggested that the electron correlation energies of more highly branched isomers are greater than those of their less branched counterparts acs.org. More recent investigations have focused on the role of intramolecular interactions and electron delocalization.
One prominent hypothesis is the protobranching model, which posits that stabilizing 1,3-alkyl-alkyl interactions are the origin of branching stabilization epfl.chuga.edu. These interactions, also present as "kinks" or "protobranches" in linear alkanes (except methane (B114726) and ethane), are defined as the composite of 1,3 alkyl-alkyl interactions involving methine, methylene, and methyl groups as alkyl entities acs.orgnih.govuga.edu. The simplest example of a protobranching interaction is the 1,3-methyl-methyl interaction found in propane (B168953) uga.edu. According to this model, the increased number of such interactions in branched alkanes contributes to their enhanced stability uga.edu.
Computational studies using methods like localized molecular orbital second-order Møller-Plesset (LMO-MP2) partitioning of correlation energies have provided support for the protobranching hypothesis. These studies indicate that correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced correlation energies and general stabilities observed in both branched and protobranched alkanes acs.orgnih.govuga.edu. This suggests that branching stability is an attractive dominant process governed by attractive interactions acs.org.
Another perspective suggests that the branching effect leads to a more compact electronic structure, decreasing the molecular surface area per atom, which in turn lowers the energy and increases stability chemistryviews.orgopenochem.org. While some earlier explanations considered steric repulsion, computational analyses have indicated that measures of steric repulsion alone fail to fully explain the stability of branched alkanes researchgate.netnih.gov. Instead, stabilizing geminal σ → σ* delocalization, particularly involving adjacent C-C bonds, is seen as tied to the extra stability of branched alkanes and protobranching researchgate.netnih.gov. Valence bond calculations further support this by attributing the effect to additional ionic structures that are not possible without protobranching researchgate.net.
Density Functional Theory (DFT) approaches face challenges in accurately describing the protobranching phenomenon, as it requires a balanced description of various electronic effects, including intramolecular dispersion forces researchgate.netresearchgate.net. Protocols based on double-hybrid functionals and specific basis sets, such as DH-SVPD, have been developed to achieve high accuracy (below 1.0 kcal/mol error) in calculating relative reaction energies and enthalpies for alkanes, demonstrating the importance of properly accounting for these interactions researchgate.netresearchgate.net.
Predictive Computational Models for Thermochemical and Molecular Parameters Relevant to this compound
Predicting the thermochemical and molecular parameters of hydrocarbons, including branched alkanes like this compound, is crucial for various applications, such as kinetic modeling and fuel design researchgate.netosti.govresearchgate.net. Computational chemistry offers several approaches for this purpose, ranging from empirical schemes to sophisticated ab initio methods and machine learning techniques.
Group Additivity Schemes and Their Refinements for Branched Hydrocarbons
Group additivity methods, pioneered by S. W. Benson, are widely used empirical techniques for estimating thermochemical properties like heats of formation, heat capacities, and entropies of organic compounds in the gas phase wikipedia.orgacs.orgnist.gov. These methods work by fragmenting a molecule into predefined groups of atoms and summing the contributions of each group to the desired property wikipedia.orgacs.org. The incremental value assigned to each group is considered independent of its position and neighbors within the molecule, although corrections are often included for specific structural features like gauche interactions and 1,5-pentane interferences, which are particularly relevant in branched alkanes wikipedia.orgprinceton.edu.
For example, in Benson's model, different group values are assigned to primary (C-(C)(H)₃), secondary (C-(C)₂(H)₂), tertiary (C-(C)₃(H)), and quaternary (C-(C)₄) carbon atoms wikipedia.org. The heat of formation of an alkane can be estimated by summing the contributions of all its constituent groups and applying necessary corrections wikipedia.org.
Table 1 illustrates typical group contributions for alkane carbons (values are approximate and can vary depending on the specific parametrization).
| Group | Contribution (kcal/mol) |
| C-(C)(H)₃ (P) | -10.00 |
| C-(C)₂(H)₂ (S) | -5.00 |
| C-(C)₃(H) (T) | -2.40 |
| C-(C)₄ (Q) | -0.10 |
| Gauche correction | +0.80 |
Refinements to group additivity schemes are necessary to improve accuracy, especially for branched and strained hydrocarbons where steric effects are significant researchgate.netnist.gov. These refinements often involve introducing second-order group contributions that account for interactions between neighboring groups or developing specific corrections for steric crowding, such as the "methyl repulsion" method researchgate.netnist.govmdpi.com. While Benson's approach with appropriate steric corrections has shown good agreement with experimental data for many branched alkanes, accurately accounting for these effects remains a challenge researchgate.netnist.gov. The applicability of group additivity to larger hydrocarbons with many carbon-carbon single bonds and hindered internal rotation requires careful consideration of conformational analysis and torsional vibrations rsc.org.
Application of Scaled Effective One-Electron Methods and G2 Theory Analogues
More sophisticated computational approaches, such as ab initio methods and composite methods like G2 theory and its analogues, are employed to obtain more accurate thermochemical and molecular parameters. G2 theory, for instance, is a composite ab initio method that combines results from various levels of theory to provide highly accurate total energies for molecules acs.orgcapes.gov.br. These accurate energies can then be used to derive thermochemical properties like heats of formation acs.orgcapes.gov.br.
Scaled Effective One-Electron Methods (SEOEM) have been developed and parameterized using accurate data from higher-level calculations, such as G2 theory acs.orgcapes.gov.brcapes.gov.brdntb.gov.ua. These methods aim to provide a balance between computational cost and accuracy. In SEOEM, an effective one-electron model is constructed, and its parameters are adjusted to reproduce the total energies obtained from more computationally expensive methods like G2 theory acs.orgcapes.gov.br. For aliphatic alkane molecules, SEOEM parameterized with G2 total energies has shown good agreement with experimental gas-phase standard heats of formation, with average absolute deviations typically below 1 kcal/mol acs.orgcapes.gov.br.
These methods highlight the importance of performing full conformational analysis to identify the lowest-energy conformers and properly treating torsional vibrations, especially at higher temperatures, to accurately predict thermodynamic properties rsc.orgacs.orgcapes.gov.br. While G2 theory and similar high-level ab initio methods are computationally intensive, they provide valuable benchmark data for parameterizing and validating more efficient computational models, including scaled effective one-electron methods and group additivity schemes osti.govacs.org.
Machine Learning and Neural Network-Graph Theory Approaches in Predicting this compound Characteristics
The increasing availability of computational power and chemical data has led to the application of machine learning (ML) techniques, including neural networks and graph theory approaches, for predicting molecular properties researchgate.netdergipark.org.trgarethconduit.orgresearchgate.netnist.govarxiv.orgacs.org. These methods can learn complex relationships between molecular structure and properties from large datasets, offering a potentially faster alternative to traditional computational chemistry methods for property prediction.
Neural networks, trained on databases of molecular descriptors or topological indices, have been used to predict various properties of alkanes, such as boiling points, heat capacities, and vapor pressures researchgate.netgarethconduit.orgresearchgate.netnist.govarxiv.org. Graph theory approaches represent molecules as graphs, where atoms are nodes and bonds are edges researchgate.netdergipark.org.trnist.govacs.org. Molecular descriptors derived from these graphs can capture structural information that is relevant to a molecule's properties researchgate.netdergipark.org.tr.
Combining neural networks with graph theory, known as graph neural networks (GNNs), has proven powerful for predicting chemical properties nist.govacs.org. GNNs can directly process molecular graph structures, learning hierarchical representations that are correlated with target properties nist.gov. This approach has been applied to predict properties like normal boiling points of organic compounds, including alkanes, showing good accuracy compared to experimental data and traditional QSPR models nist.gov.
For predicting thermochemical properties, ML models, such as Support Vector Regression (SVR) and linear regression models based on second-order group contributions derived from molecular topology (e.g., SMILES strings), have been developed acs.orgmdpi.com. These models can provide accurate predictions for properties like enthalpies of formation and entropies, even for larger alkanes where experimental data are limited acs.orgmdpi.com. The accuracy of ML models is highly dependent on the quality and representativeness of the training data and the choice of appropriate molecular descriptors or graph representations researchgate.netdergipark.org.tr. While ML approaches offer speed and efficiency for property prediction, their interpretability can be less straightforward compared to physics-based computational methods.
Table 2 provides a simplified overview of computational methods and their applications relevant to this compound.
| Method | Type | Applications Relevant to Alkanes (including branched) |
| Protobranching Hypothesis | Theoretical | Explaining enhanced stability of branched isomers |
| Group Additivity Schemes | Empirical | Estimating thermochemical properties (heat of formation, entropy, heat capacity) |
| Scaled Effective One-Electron Methods (SEOEM) | Quantum Chemical (Approximate) | Predicting total energies and thermochemical properties |
| G2 Theory and Analogues | Composite ab initio | High-accuracy calculation of total energies and thermochemical properties (benchmark) |
| Machine Learning (Neural Networks, SVR) | Data-driven | Predicting physical and thermochemical properties |
| Graph Theory / Graph Neural Networks (GNNs) | Data-driven | Representing molecular structure for ML-based property prediction |
These computational approaches, ranging from theoretical models explaining fundamental stability principles to predictive models for specific properties, collectively contribute to a deeper understanding of the behavior of branched alkanes like this compound and enable the estimation of their characteristics for various scientific and engineering applications.
Advanced Spectroscopic Characterization and Chromatographic Methodologies for 3,3 Dimethylheptane
Vibrational Spectroscopy: Infrared and Raman Spectroscopic Interpretation for Structural Elucidation of 3,3-Dimethylheptane
Infrared (IR) and Raman spectroscopy are valuable tools for the structural elucidation of hydrocarbons like this compound by examining their vibrational modes. IR spectra of this compound have been obtained in the vapor phase. nih.govnist.gov Raman spectra have also been acquired. tandfonline.comtandfonline.com
Studies involving the vibrational spectra of heptane (B126788) isomers have shown that analyzing these spectra, often with the aid of normal coordinate calculations, can help in conformational analysis and verifying the presence of different conformers. tandfonline.comtandfonline.com For this compound, infrared and Raman spectra have been interpreted with the aid of normal coordinate calculations, which helped verify the presence of specific conformers. tandfonline.comtandfonline.com Molecular mechanics calculations can complement spectroscopic data by predicting the structures and relative energies of conformers. tandfonline.comtandfonline.com
Mass Spectrometry: Advanced Fragmentation Pattern Analysis and High-Resolution Techniques (HRMS, MS/MS) for this compound
Mass spectrometry (MS) is a powerful technique for identifying and characterizing organic compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Electron ionization (EI) mass spectrometry of alkanes typically results in the formation of a molecular ion, followed by fragmentation through the cleavage of C-C bonds. The most stable carbocations tend to be favored fragments.
The mass spectrum of this compound shows a molecular weight of 128.26 g/mol , corresponding to the molecular formula C₉H₂₀. nih.govfishersci.cacymitquimica.com The NIST WebBook provides an electron ionization mass spectrum for this compound. nist.govnist.gov Analysis of the fragmentation pattern provides structural information. For branched alkanes like this compound, fragmentation often occurs preferentially at branched carbon atoms, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of ions and differentiation between compounds with very close nominal masses. MS/MS (tandem mass spectrometry) involves the fragmentation of selected precursor ions, yielding further structural details based on the product ion spectrum. While general applications of HRMS and MS/MS for hydrocarbon analysis and isomer differentiation are established , specific detailed fragmentation pattern analysis of this compound using advanced HRMS or MS/MS techniques would provide more in-depth structural confirmation and aid in its identification within complex matrices. Studies on heptane isomers using techniques like time-of-flight mass spectrometry have investigated photodissociation and fragmentation pathways, highlighting the C₃H₇⁺ and C₄H₉⁺ fragments as dominant detected products following dissociation/ionization. researchgate.netrsc.orgrsc.org Dissociative ionization processes of heptane isomers have also been investigated using femtosecond laser mass spectrometry. cumhuriyet.edu.tr
Gas Chromatography (GC) and Hyphenated Techniques for the Analysis of this compound in Complex Mixtures
Gas Chromatography (GC) is a fundamental technique for separating volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. GC is widely used for the analysis of hydrocarbon mixtures. The separation of alkane isomers, including those of heptane and nonane (B91170) (such as this compound), is a common application of GC. The retention time of a compound in GC is influenced by its boiling point, polarity, and interaction with the stationary phase. Branched alkanes generally have lower boiling points and elute earlier than their linear isomers on non-polar stationary phases.
Hyphenated techniques combine the separation power of GC with the identification capabilities of spectroscopic methods, such as GC-MS. GC-MS is routinely used for the analysis and identification of components in complex hydrocarbon samples. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov
Detailed Hydrocarbon Analysis (DHA) and the Role of this compound as a Calibration Reference
Detailed Hydrocarbon Analysis (DHA) is a specific GC method used extensively in the petroleum industry to separate and quantify individual hydrocarbon components in fuels like gasoline. DHA methods, such as ASTM D6730, involve high-resolution capillary GC columns to separate a large number of isomers. mdpi.com
Reference standards containing precisely known concentrations of various hydrocarbons, including this compound, are crucial for calibrating GC systems used in DHA. These standards allow for accurate identification and quantification of components in unknown samples based on their retention times and peak areas. This compound is included in DHA isoparaffin standards used for calibration. acoreconsumiveis.com.brchromtech.net.aurestek.com The use of a suitable paraffin (B1166041) standard is necessary for calibrating a GC to determine the retention times of other components, enabling qualitative analysis. mdpi.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Isomer Separation and Identification
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to one-dimensional GC, particularly for complex mixtures like those encountered in petroleum analysis. GC×GC separates compounds based on two different stationary phase mechanisms, providing a much higher peak capacity and improved resolution of closely eluting isomers.
This technique is highly effective for separating and identifying the numerous isomers present in hydrocarbon samples, including various dimethylheptane isomers. By employing columns with different separation mechanisms in the two dimensions (e.g., a non-polar first dimension and a polar second dimension), GC×GC can resolve isomers that co-elute in one-dimensional GC. The resulting chromatograms are typically presented as a contour plot, where compounds are separated in both dimensions. This enhanced separation is invaluable for the detailed analysis of complex fuels and other hydrocarbon matrices containing this compound and its isomers.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Kinetic Studies and Trace Detection
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that uses precisely controlled ionized species to react with trace volatile organic compounds (VOCs) in a carrier gas. SIFT-MS allows for rapid and sensitive detection and quantification of specific compounds without the need for chromatographic separation in many cases.
While primarily used for the analysis of more volatile compounds and often in breath analysis or atmospheric monitoring, SIFT-MS can be applied to study the kinetics of reactions involving hydrocarbons or for trace detection in gas-phase samples. Although specific applications of SIFT-MS solely focused on this compound were not extensively found in the search results, the technique's capability for real-time trace analysis and kinetic studies suggests its potential applicability in specific research contexts involving this compound, particularly if it is present as a volatile component or reaction product. SIFT-MS has been used in breath analysis for various compounds, including some hydrocarbons. cmdm.tw
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation of this compound and its Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive technique for determining the structure of organic molecules. NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
For this compound, both ¹H NMR and ¹³C NMR spectra can be used for unambiguous structural confirmation. The ¹H NMR spectrum will show distinct signals for protons in different chemical environments (methyl, methylene, and methine groups), with their splitting patterns providing information about neighboring protons. The ¹³C NMR spectrum provides signals for each unique carbon atom, with the chemical shifts being highly sensitive to the electronic environment and branching.
The nine constitutional isomers of heptane provide a platform for combining chemical structure with spectroscopy, as non-equivalent carbons can be distinguished by ¹³C NMR spectroscopy. acs.orgacs.org While the search results primarily focused on heptane isomers (C₇H₁₆) and their NMR spectra acs.orgacs.orgdocbrown.infonih.gov, the principles apply directly to the structural confirmation of this compound (C₉H₂₀) and its isomers. The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of chemically distinct carbon atoms in the molecule. For branched alkanes, the symmetry and branching pattern significantly influence the number of unique carbon environments. Analyzing the chemical shifts and multiplicities (in coupled spectra) allows for the assignment of each signal to a specific carbon atom in the this compound structure, thus confirming its identity and differentiating it from other C₉H₂₀ isomers. NMR spectroscopy can also be used to differentiate stereoisomers. acs.orgresearchgate.net
NMR spectra for this compound are available in databases. nih.gov
Environmental Transport and Mechanistic Fate of 3,3 Dimethylheptane
Sorption Dynamics and Sorption Coefficient Determination in Environmental Matrices
Sorption is a key process influencing the mobility and distribution of organic compounds in the environment, particularly in soil and sediment matrices. It involves the partitioning of a substance between the solid phase and the aqueous or gaseous phase. The extent of sorption is typically quantified by sorption coefficients, such as the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). These coefficients reflect the affinity of the compound for the solid matrix compared to water.
For hydrocarbons like 3,3-Dimethylheptane, sorption to soil and sediment is primarily driven by hydrophobic interactions with organic matter. Compounds with higher hydrophobicity tend to sorb more strongly to organic carbon in the solid phase, reducing their concentration in the aqueous phase and thus limiting their mobility in groundwater.
While specific experimental sorption coefficients (Kd or Koc) for this compound in various environmental matrices were not extensively detailed in the search results, related partition coefficients provide insight into its likely sorption behavior. The octanol-water partition coefficient (log Kow) is often used as a surrogate for estimating Koc due to the hydrophobic nature of organic carbon and octanol. This compound has a predicted XlogP (a predicted log Kow) of 4.7. This relatively high value suggests that this compound is a hydrophobic compound with a propensity to partition from water onto organic phases, including soil organic matter.
Studies on the partition coefficients of nonane (B91170) isomers (C9 hydrocarbons, including this compound) in different media, such as polydimethylsiloxane (B3030410) (PDMS)-gas and PDMS-water systems, have been conducted to understand their partitioning behavior, which is analogous to sorption processes in environmental matrices. These studies highlight the influence of molecular properties on partitioning.
Sorption dynamics can be complex and influenced by factors such as soil type, organic carbon content, temperature, and the presence of co-contaminants. The interaction of hydrophobic organic contaminants with soil involves mechanisms like adsorption onto mineral surfaces, absorption into organic matter, and adsorption on condensed organic matter, with varying rates of reversibility.
Based on its chemical structure and predicted hydrophobicity, this compound is expected to exhibit moderate to strong sorption to soils and sediments with significant organic carbon content. This sorption would retard its movement through the subsurface compared to more water-soluble compounds.
Leaching and Subsurface Transport Modeling of this compound in Soil and Groundwater
Leaching is the process by which contaminants are transported through the soil profile by percolating water. Subsurface transport involves the movement of contaminants in both the unsaturated (vadose) zone and the saturated (groundwater) zone. The transport of a chemical in the subsurface is governed by several processes, including advection, dispersion, and interactions with the solid matrix (sorption) and other phases (e.g., non-aqueous phase liquids - NAPLs).
As a component of gasoline and other petroleum hydrocarbons, this compound can be introduced into the subsurface through spills or leaks. Once in the subsurface, its transport behavior will be influenced by its physical-chemical properties, the characteristics of the soil and groundwater, and the hydrology of the site.
Given its predicted hydrophobicity (log Kow ~4.7), this compound is expected to sorb to soil organic matter, which would retard its movement compared to more soluble compounds. However, if present at concentrations exceeding its solubility limit, it can exist as a separate NAPL phase, which can be a significant source of long-term groundwater contamination. The presence of NAPL can complicate transport as the compound partitions between the NAPL, aqueous, gaseous, and sorbed phases.
Modeling subsurface transport of contaminants like this compound involves simulating these complex interactions and processes. Mathematical models are used to predict the movement and concentration of contaminants in space and time. These models typically incorporate parameters such as groundwater flow velocity, dispersion coefficients, and sorption coefficients (Kd or Koc).
While general models for simulating contaminant flow and transport in groundwater and variably saturated media exist and account for processes like advection, dispersion, and sorption, specific modeling studies focused solely on this compound were not found in the provided search results. However, the principles and modeling approaches developed for other hydrocarbons and organic contaminants are applicable to this compound.
The concentration of this compound in gasoline has been reported in the range of 0.01-0.08% by weight. This information on composition is important for source term characterization in transport modeling if a release scenario involving gasoline is considered.
Predicting the leaching and subsurface transport of this compound requires accurate input parameters, including its solubility in water, vapor pressure, Henry's Law constant, and sorption coefficients in the specific subsurface materials. While some of these properties can be estimated or are available, site-specific data on soil properties and hydrology are crucial for accurate modeling.
Application of Fugacity Models for Predicting Environmental Distribution and Persistence of this compound
Fugacity models are multimedia environmental models used to predict the distribution and fate of chemicals in various environmental compartments (e.g., air, water, soil, sediment, biota) at equilibrium or steady-state conditions. These models are based on the concept of fugacity, which represents the "escaping tendency" of a chemical from a phase and is related to its chemical potential. At equilibrium, the fugacity of a chemical is equal in all connected compartments.
Fugacity models utilize the physical-chemical properties of a substance, such as vapor pressure, solubility, Henry's Law constant, and partition coefficients (e.g., octanol-water, octanol-air), to calculate its distribution among different environmental media. By incorporating transport and transformation processes (like degradation), these models can also estimate the persistence of a chemical in the environment.
While the search results discuss the application of Level III fugacity modeling for low boiling point naphthas, which contain various alkanes, a specific application or results of fugacity modeling for this compound alone were not explicitly provided. However, given that this compound is a component of such mixtures, the general principles and methodologies of these models are relevant to predicting its environmental partitioning.
The distribution of a chemical predicted by a fugacity model depends heavily on its properties. For a relatively volatile and hydrophobic compound like this compound, fugacity models would likely predict significant partitioning into the air and soil compartments, with lesser amounts in water and sediment, depending on the specific model parameters and environmental scenario.
Fugacity models can be valuable tools for providing a preliminary assessment of the likely environmental fate and distribution of a chemical like this compound, particularly when detailed monitoring data are limited. They help to identify the compartments where the chemical is most likely to accumulate and persist, guiding further investigation and risk assessment efforts. However, the accuracy of these models depends on the quality of the input data and the appropriateness of the model assumptions for the specific environment being considered.
Advanced Research Applications of 3,3 Dimethylheptane in Fuel Science and Chemical Engineering
Fundamental Studies of Combustion Behavior and Energy Release Characteristics of 3,3-Dimethylheptane
Fundamental studies investigating the combustion behavior and energy release characteristics of branched alkanes like this compound are essential for developing predictive combustion models and improving engine efficiency. Research in this area often involves analyzing ignition delay times, flame speeds, and the formation of combustion products under various conditions. While specific detailed research findings solely focused on the combustion of this compound were not extensively detailed in the search results, studies on other dimethylheptane isomers and branched alkanes highlight the importance of branching in influencing reactivity and energy release.
For instance, studies on the oxidation and ignition of C8 alkane isomers, including 2-methylheptane, 3-methylheptane, and 2,5-dimethylhexane, have quantified the influence of branching on paraffinic reactivity across different temperature regimes (low, high, and negative-temperature-coefficient - NTC) dtic.milresearchgate.net. These studies indicate that the location and degree of methyl branching can significantly impact ignition delay times, particularly at lower temperatures dtic.milresearchgate.net. The deviation in low-temperature reactivity for different isomers is attributed to differences in the competition between low-temperature chain branching and propagation pathways dtic.mil. Although this compound was not explicitly included in the detailed comparison of C8 isomers in one study, the principles derived from the investigation of similar branched alkanes are applicable. The energy release characteristics are intrinsically linked to the combustion pathways and reaction kinetics, which are influenced by molecular structure.
Investigation of this compound as a Surrogate Fuel Component in Combustion Models
The complexity of real-world fuels, which consist of hundreds of different hydrocarbon species, necessitates the use of simpler surrogate fuels for computational combustion modeling scholaris.caacs.orgresearchgate.net. Surrogate fuels are mixtures of a limited number of components designed to mimic the combustion characteristics of actual fuels scholaris.caacs.orgresearchgate.net. Branched alkanes, including dimethylheptane isomers, are often considered as potential components in these surrogate mixtures due to their presence in practical fuels and their influence on combustion properties like ignition quality acs.orgresearchgate.netresearchgate.net.
Studies on surrogate fuel development for jet fuels and diesel fuels have explored various branched alkanes to match the properties of the target fuels acs.orgnist.govresearchgate.netresearchgate.net. While this compound is not always explicitly listed as a primary component in every surrogate mixture discussed, other dimethylheptane isomers like 3,5-dimethylheptane (B146769) and 2,2,4,6,6-pentamethylheptane (B104275) have been considered for their relevance in representing the branched alkane content of fuels acs.orgresearchgate.net. The inclusion of branched alkanes in surrogates is crucial for accurately predicting ignition delay, soot formation, and other key combustion phenomena that are sensitive to fuel molecular structure researchgate.netresearchgate.net. Research aims to develop surrogate mixtures that match not only bulk properties but also the compositional characteristics by functional groups and carbon numbers researchgate.netresearchgate.net.
Utilization of this compound as a Reference Compound in Method Development for Analytical Chemistry
This compound, like other well-defined hydrocarbons, serves as a valuable reference compound in the development and validation of analytical chemistry methods, particularly those used for fuel analysis. Techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are widely employed to separate and identify the numerous components in complex fuel mixtures researchgate.netacs.org.
Contribution of this compound to the Understanding of Branched Alkane Behavior in Fuels
The study of this compound, often in conjunction with its isomers and other branched alkanes, contributes significantly to the broader understanding of how molecular branching influences the physical and chemical properties relevant to fuel performance. Branched structures affect properties such as boiling point, melting point, density, viscosity, and crucially, ignition characteristics vaia.comresearchgate.netepa.govbiochempress.com.
Research involving dimethylheptanes helps elucidate the impact of methyl group position on reactivity dtic.milresearchgate.net. The presence of quaternary carbons, as in this compound, can influence the types of reaction pathways available during oxidation and combustion, potentially affecting the formation of intermediate species and pollutants. By studying the behavior of specific branched isomers, researchers can develop more accurate chemical kinetic models that account for the structural diversity within fuel classes dtic.milresearchgate.net. This understanding is vital for designing cleaner and more efficient engines and for developing new fuel formulations, including alternative and sustainable fuels, with desired combustion properties researchgate.netresearchgate.netcore.ac.uk. The inclusion of this compound or its isomers in research studies provides specific data points that contribute to the larger picture of how branched alkanes behave under combustion conditions and within complex fuel matrices.
Q & A
Q. What are the key physicochemical properties of 3,3-Dimethylheptane, and how are they determined experimentally?
To design experiments involving this compound, researchers must first characterize its properties, including boiling point, density, and octane number. Gas chromatography (GC) with flame ionization detection is commonly used for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity . Differential scanning calorimetry (DSC) can measure phase transitions. Comparative studies with linear alkanes (e.g., n-decane) highlight the impact of branching on volatility and combustion efficiency .
Q. What analytical techniques are optimal for identifying this compound in complex hydrocarbon mixtures?
Gas chromatography-mass spectrometry (GC-MS) is preferred for separation and identification. Retention indices (RI) and fragmentation patterns distinguish this compound from isomers like 2,4-Dimethylheptane. Internal standards (e.g., n-alkanes) improve quantification accuracy . For trace analysis, coupled techniques such as GC×GC-TOF/MS enhance resolution in multicomponent matrices .
Q. How does the branched structure of this compound influence its reactivity in radical halogenation reactions?
The tertiary C-H bonds at the 3rd carbon position exhibit higher reactivity due to lower bond dissociation energy. Experimental protocols involve initiating reactions with UV light or peroxides and monitoring product distribution via GC. Comparative studies with less-branched alkanes (e.g., n-heptane) reveal selectivity patterns, supporting mechanistic insights into steric and electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) of this compound?
Discrepancies often arise from impurities or measurement techniques. Calorimetric validation using bomb calorimetry under controlled oxygen pressures is critical. Computational methods, such as density functional theory (DFT), predict enthalpies and reconcile experimental data. Cross-referencing with isomer databases (e.g., Co-Optima Core Research Gasolines) ensures consistency .
Q. What role does this compound play in enzymatic degradation pathways of branched alkanes?
As a model branched alkane, it is used to study cytochrome P450 enzymes and alkane hydroxylases. In vitro assays involve incubating the compound with microbial lysates and analyzing metabolites via LC-MS. Isotopic labeling (e.g., ¹³C) tracks carbon flux, revealing preferential oxidation at tertiary carbons .
Q. How can quantitative structure-property relationship (QSPR) models predict the environmental persistence of this compound?
QSPR models correlate molecular descriptors (e.g., branching index, hydrophobicity) with biodegradation rates. Training datasets include experimental half-lives in soil and water. Validation against isomers (e.g., 3,5-Dimethylheptane) identifies structural determinants of persistence. Machine learning algorithms (e.g., random forests) improve predictive accuracy for regulatory risk assessments .
Methodological Guidance
- Synthesis Optimization : Use acid-catalyzed isomerization of linear alkanes or Grignard reactions for controlled branching. Monitor reaction progress with inline FTIR spectroscopy .
- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing in Daphnia magna, leveraging this compound’s low water solubility to establish LC₅₀ values .
- Combustion Studies : Employ shock tube reactors to measure ignition delay times, comparing results with kinetic models (e.g., JetSurF 2.0) to refine combustion mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
